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Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B15556368 Get Quote

For researchers, scientists, and drug development professionals, the successful conjugation of

antibodies with fluorescent dyes is a critical step for a wide range of applications, including flow

cytometry, fluorescent microscopy, and immunofluorescence-based assays. This document

provides a detailed guide to the conjugation of antibodies with Alexa Fluor™ 594 (AF 594) NHS

ester, a bright and photostable red-fluorescent dye.

Introduction
Alexa Fluor™ 594 is a member of the Alexa Fluor dye series, known for its exceptional

brightness, photostability, and pH insensitivity over a wide range (pH 4-10).[1][2] The N-

hydroxysuccinimidyl (NHS) ester functional group of AF 594 readily reacts with primary amines

(-NH2) on proteins, such as the side chain of lysine residues and the N-terminus of the

polypeptide chains, to form a stable covalent amide bond.[3][4][5] This reaction, also known as

aminolysis, is a common and efficient method for labeling antibodies.[5]

The optimal pH for the reaction is between 7 and 9, with a commonly recommended range of

8.3-8.5.[1][4] While the reaction rate increases with pH, so does the rate of NHS ester

hydrolysis, which is a competing reaction that reduces conjugation efficiency.[6][7] Therefore,

careful control of the reaction conditions is essential for successful conjugation.
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Parameter Value Reference

Excitation Maximum ~590-592 nm [8][9][10]

Emission Maximum ~614-620 nm [8][9][10]

Molar Extinction Coefficient ~90,000 - 92,000 cm⁻¹M⁻¹ [8][9]

Recommended pH range 4 - 10 [1][2]

Experimental Protocols
This section outlines the necessary steps for successful antibody conjugation with AF 594 NHS
ester, from antibody preparation to the final storage of the conjugate.

Antibody Preparation
The purity and concentration of the antibody are critical for efficient conjugation.

Antibody Purity: The antibody should be purified and ideally have a purity of >95%.

Contaminating proteins, such as bovine serum albumin (BSA) or gelatin, will compete with

the antibody for the NHS ester, reducing the labeling efficiency.[3]

Buffer Composition: The antibody should be in an amine-free buffer, such as phosphate-

buffered saline (PBS).[11] Buffers containing primary amines like Tris or glycine are

incompatible as they will react with the NHS ester.[3][11] Low concentrations of sodium azide

(e.g., up to 0.1%) do not typically interfere with the reaction.[3][11][12] If the antibody is in an

incompatible buffer, a buffer exchange must be performed using methods like dialysis, gel

filtration, or ultrafiltration.[3][12]

Antibody Concentration: A concentration of 0.5-2.5 mg/mL is generally recommended.[3][12]

If the antibody concentration is too low, it may need to be concentrated before labeling.[12]

Reagent Preparation
AF 594 NHS Ester Stock Solution: Allow the vial of AF 594 NHS ester to equilibrate to room

temperature before opening to prevent moisture condensation, which can lead to hydrolysis

of the NHS ester.[13] Prepare a stock solution of the dye (e.g., 10 mM) in a dry, high-quality,
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amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][6]

This stock solution should be used immediately, as NHS esters are unstable in solution.[6]

Reaction Buffer: A 0.1 M sodium bicarbonate buffer with a pH of 8.3 is commonly used for

the conjugation reaction.[3][4][12]

Conjugation Reaction
The molar ratio of dye to antibody is a critical parameter that needs to be optimized to achieve

the desired degree of labeling (DOL). A higher DOL can lead to brighter conjugates, but

excessive labeling can cause fluorescence quenching and potentially affect antibody function.

[1][14] A typical starting point is a 10-20 fold molar excess of dye to antibody for IgG.

Combine Antibody and Buffer: Place the desired amount of antibody into a reaction tube and

add the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

Add AF 594 NHS Ester: Add the calculated volume of the AF 594 NHS ester stock solution

to the antibody solution while gently vortexing.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light.[13] Some protocols suggest that incubation can also be performed overnight at 4°C.[7]

Stopping the Reaction (Optional): The reaction can be stopped by adding a small molecule

containing a primary amine, such as 1 M Tris or glycine, to a final concentration of 50-100

mM.[3] This will quench any unreacted NHS ester.

Purification of the Conjugate
After the reaction, it is crucial to remove any unconjugated (free) dye. This is essential for

accurate determination of the DOL and to prevent background fluorescence in downstream

applications.[15]

Size Exclusion Chromatography (Gel Filtration): This is the most common method for

separating the larger antibody-dye conjugate from the smaller, unbound dye molecules. Pre-

packed spin columns (e.g., Sephadex G-25) are widely used for this purpose.[3][12]

Dialysis/Ultrafiltration: These methods can also be used to remove free dye, particularly for

larger reaction volumes.[3]
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Characterization of the Conjugate
The final step is to determine the concentration of the conjugated antibody and the degree of

labeling (DOL). This is typically done by measuring the absorbance of the purified conjugate at

280 nm (for the protein) and at the absorbance maximum of the dye (~590 nm for AF 594).

Degree of Labeling (DOL) Calculation:

The DOL is the average number of dye molecules conjugated to each antibody molecule.[16] It

can be calculated using the following formula:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

Where:

A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~590

nm).[16]

A_280: Absorbance of the conjugate at 280 nm.[16]

ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically

~210,000 M⁻¹cm⁻¹).[14]

ε_dye: Molar extinction coefficient of the dye at its A_max (for AF 594, this is ~92,000

M⁻¹cm⁻¹).[8]

CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at

A_max. This corrects for the dye's contribution to the A_280 reading.[15][16]

For IgG antibodies, an optimal DOL is generally between 2 and 10.[17][18]

Storage of the Conjugate
Store the purified antibody conjugate at 4°C, protected from light.[17] For long-term storage, it

can be stored at -20°C, often with the addition of a cryoprotectant like glycerol.[19] If the

conjugate concentration is low (<1 mg/mL), adding a stabilizing protein like BSA to a final

concentration of 1-10 mg/mL can prevent loss due to adsorption to the storage vial.[17]
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Visualized Workflows and Mechanisms
Chemical Reaction of AF 594 NHS Ester with an
Antibody
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15556368#af-594-nhs-ester-antibody-conjugation-
method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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